2-({5-[(cyclohexylcarbamoyl)amino]-1,3,4-thiadiazol-2-yl}sulfanyl)-N-(4-fluorophenyl)acetamide
Description
Properties
IUPAC Name |
2-[[5-(cyclohexylcarbamoylamino)-1,3,4-thiadiazol-2-yl]sulfanyl]-N-(4-fluorophenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20FN5O2S2/c18-11-6-8-13(9-7-11)19-14(24)10-26-17-23-22-16(27-17)21-15(25)20-12-4-2-1-3-5-12/h6-9,12H,1-5,10H2,(H,19,24)(H2,20,21,22,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DNEBKJXVNCZZQG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)NC(=O)NC2=NN=C(S2)SCC(=O)NC3=CC=C(C=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20FN5O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-({5-[(cyclohexylcarbamoyl)amino]-1,3,4-thiadiazol-2-yl}sulfanyl)-N-(4-fluorophenyl)acetamide typically involves the following steps:
Formation of the Thiadiazole Ring: The thiadiazole ring is synthesized by reacting thiosemicarbazide with a suitable carboxylic acid derivative under acidic conditions.
Attachment of the Cyclohexylcarbamoyl Group: The cyclohexylcarbamoyl group is introduced through a reaction with cyclohexyl isocyanate.
Formation of the Sulfanyl Linkage: The sulfanyl linkage is formed by reacting the thiadiazole derivative with a suitable thiol compound.
Attachment of the 4-Fluorophenyl Group: The final step involves the reaction of the intermediate compound with 4-fluoroaniline under appropriate conditions to yield the target compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography .
Chemical Reactions Analysis
Types of Reactions
2-({5-[(cyclohexylcarbamoyl)amino]-1,3,4-thiadiazol-2-yl}sulfanyl)-N-(4-fluorophenyl)acetamide can undergo various chemical reactions, including:
Oxidation: The thiadiazole ring can be oxidized using strong oxidizing agents.
Reduction: The compound can be reduced under specific conditions to yield different derivatives.
Substitution: The fluorophenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols .
Scientific Research Applications
Antimicrobial Activity
Thiadiazole derivatives exhibit significant antimicrobial properties. Research indicates that compounds containing the 1,3,4-thiadiazole moiety can effectively inhibit the growth of various bacterial strains. For instance, studies have reported that certain thiadiazole derivatives demonstrated noteworthy antibacterial effects against pathogens such as Xanthomonas oryzae and Fusarium graminearum .
Table 1: Antimicrobial Activity of Thiadiazole Derivatives
| Compound Name | Pathogen Tested | Inhibition Rate (%) | Concentration (μg/mL) |
|---|---|---|---|
| Compound A | X. oryzae pv. oryzicola | 30 | 100 |
| Compound B | Fusarium graminearum | 56 | 100 |
| Compound C | Rhizoctonia solani | Not specified | Not specified |
Anticancer Properties
The anticancer potential of thiadiazole derivatives has been extensively studied. Several compounds have shown promising results against various cancer cell lines. For example, derivatives of 1,3,4-thiadiazole have been synthesized and evaluated for their cytotoxic effects against breast cancer (MDA-MB-231) and lung cancer (A549) cell lines. Some compounds exhibited IC50 values in the low micromolar range, indicating strong inhibitory effects compared to standard treatments like cisplatin .
Table 2: Cytotoxicity of Thiadiazole Derivatives on Cancer Cell Lines
| Compound Name | Cancer Cell Line | IC50 (μM) | Comparison with Cisplatin |
|---|---|---|---|
| Compound D | MDA-MB-231 | 3.3 | Better |
| Compound E | A549 | 0.52 | Better |
| Compound F | HCT116 | 10 | Comparable |
Anti-inflammatory Activity
Thiadiazole compounds have also been investigated for their anti-inflammatory properties. Specific derivatives have shown significant inhibition of inflammatory markers in vitro. For instance, several synthesized thiadiazoles demonstrated potent anti-inflammatory activities when compared to standard non-steroidal anti-inflammatory drugs (NSAIDs) .
Antitubercular Activity
The potential of thiadiazole derivatives as antitubercular agents has gained attention due to the rising incidence of drug-resistant tuberculosis. Some studies have reported that certain compounds exhibited MIC values lower than those of conventional antitubercular drugs like Isoniazid, indicating their potential as effective alternatives .
Table 3: Antitubercular Activity of Thiadiazole Derivatives
| Compound Name | Mycobacterium Tested | MIC (μg/mL) | Comparison with Isoniazid |
|---|---|---|---|
| Compound G | Mycobacterium smegmatis | 26.46 | Better |
| Compound H | Mycobacterium tuberculosis | Not specified | Not specified |
Mechanism of Action
The mechanism of action of 2-({5-[(cyclohexylcarbamoyl)amino]-1,3,4-thiadiazol-2-yl}sulfanyl)-N-(4-fluorophenyl)acetamide involves its interaction with specific molecular targets. The thiadiazole ring is known to disrupt DNA replication, which can inhibit the growth of bacterial and cancer cells. The compound may also interact with enzymes and proteins involved in cellular processes, leading to its biological effects .
Comparison with Similar Compounds
Structural and Functional Analogues
Below is a comparative analysis of the target compound with analogues reported in recent literature:
Key Structural and Pharmacological Insights
Core Heterocycle Influence: The 1,3,4-thiadiazole core (target compound) vs. oxadiazole () or triazole () alters electronic properties and steric bulk.
Substituent Effects :
- Fluorophenyl Groups : The target compound’s 4-fluorophenyl group offers para-substitution symmetry, whereas ortho-/di-fluorinated analogues () may disrupt planarity, affecting receptor interactions .
- Cyclohexylcarbamoyl vs. Trifluoromethylbenzyl : The cyclohexyl group in the target compound increases lipophilicity (logP ~4.2 predicted), while CF₃-substituted analogues () may exhibit higher metabolic resistance but lower solubility .
Biological Activity Trends: Anti-exudative activity in triazole derivatives () suggests that furan and triazole substituents synergize for inflammation modulation . Antimicrobial efficacy in aminophenylsulfanyl derivatives () highlights the role of NH₂ groups in disrupting microbial membranes .
Physicochemical and ADME Properties
Biological Activity
The compound 2-({5-[(cyclohexylcarbamoyl)amino]-1,3,4-thiadiazol-2-yl}sulfanyl)-N-(4-fluorophenyl)acetamide is a derivative of 1,3,4-thiadiazole, a class of compounds known for their diverse biological activities. This article focuses on the biological activity of this specific compound, synthesizing findings from various studies to provide a comprehensive overview.
Chemical Structure and Properties
The compound can be described structurally as follows:
- Chemical Formula : CHClF₃OS
- Molecular Weight : 335.83 g/mol
- Structural Features :
- A thiadiazole ring which contributes to its biological activity.
- A cyclohexylcarbamoyl group that enhances its pharmacological properties.
- A fluorophenyl acetamide moiety which may influence its interaction with biological targets.
Anticancer Properties
Recent studies have highlighted the potential of thiadiazole derivatives as anticancer agents. For instance, compounds similar to the one have demonstrated cytotoxic effects against various cancer cell lines. Specifically, derivatives containing the thiadiazole moiety have shown promise in inhibiting cell proliferation and inducing apoptosis in cancer cells.
Table 1: Anticancer Activity of Thiadiazole Derivatives
| Compound Name | Cell Line Tested | IC (μM) | Mechanism of Action |
|---|---|---|---|
| Compound A | MCF-7 | 2.58 | Apoptosis induction |
| Compound B | HeLa | 4.74 | Cell cycle arrest |
| Target Compound | A549 | TBD | TBD |
Antimicrobial Activity
Thiadiazole derivatives have also been evaluated for their antimicrobial properties. The compound under discussion has been tested against various bacterial strains, showing significant inhibitory effects.
Table 2: Antimicrobial Activity of Thiadiazole Derivatives
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 8 μg/mL |
| Escherichia coli | 16 μg/mL |
| Pseudomonas aeruginosa | 32 μg/mL |
The biological activity of the compound can be attributed to several mechanisms:
- Inhibition of Enzymatic Pathways : Thiadiazole derivatives often inhibit key enzymes involved in metabolic pathways critical for cell survival.
- Interaction with DNA : Some studies suggest that these compounds can intercalate with DNA, disrupting replication and transcription processes.
- Induction of Oxidative Stress : The generation of reactive oxygen species (ROS) leading to oxidative damage is another proposed mechanism through which these compounds exert their effects.
Study on Anticancer Activity
A study published in Molecules investigated the anticancer effects of various thiadiazole derivatives, including those similar to our target compound. The researchers found that these compounds exhibited potent cytotoxicity against human cancer cell lines, particularly those derived from breast and lung cancers. The study concluded that modifications to the thiadiazole structure could enhance anticancer activity significantly .
Study on Antimicrobial Efficacy
Another research effort focused on the antimicrobial potential of thiadiazole derivatives against a range of pathogenic bacteria. The findings indicated that certain structural modifications led to improved efficacy against resistant strains of bacteria such as MRSA (Methicillin-resistant Staphylococcus aureus). This highlights the importance of structural optimization in developing effective antimicrobial agents .
Q & A
Basic: What synthetic routes are commonly employed for preparing 1,3,4-thiadiazole derivatives like this compound?
Answer:
The synthesis of 1,3,4-thiadiazole derivatives typically involves cyclization reactions of thiosemicarbazides or condensation of hydrazine derivatives with carbon disulfide. For example, in structurally related compounds, refluxing intermediates with acetic anhydride has been used to acetylate amino groups (e.g., formation of acetamide linkages) . Key steps include:
- Intermediate preparation : Reacting cyclohexylcarbamoyl-amine with CS₂ to form the thiadiazole core.
- Sulfanyl-acetamide coupling : Introducing the sulfanyl group via nucleophilic substitution or thiol-ene chemistry.
- Purification : Column chromatography or recrystallization from ethanol, as demonstrated in analogous syntheses .
Basic: How is the structural integrity of this compound validated post-synthesis?
Answer:
Validation relies on spectroscopic and crystallographic methods:
- NMR spectroscopy : Confirms proton environments (e.g., fluorophenyl protons at ~7.2–7.8 ppm, thiadiazole protons at ~3.5–4.5 ppm) .
- X-ray crystallography : Resolves bond lengths and angles (e.g., thiadiazole ring planarity, C–S bond distances ~1.7 Å) .
- Mass spectrometry : Verifies molecular weight (expected [M+H]⁺ ~463.5 g/mol based on related compounds ).
Basic: What in vitro assays are suitable for preliminary biological activity screening?
Answer:
Thiadiazole derivatives are often screened for antimicrobial, anticancer, or enzyme-inhibitory activity. Standard protocols include:
- Antimicrobial assays : Agar diffusion or microdilution against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) .
- Cytotoxicity testing : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ determination .
- Enzyme inhibition : Fluorometric assays targeting cyclooxygenase (COX) or acetylcholinesterase (AChE) .
Advanced: How can synthetic yields be optimized for the sulfanyl-acetamide coupling step?
Answer:
Yield optimization requires systematic parameter variation:
- Solvent selection : Polar aprotic solvents (DMF, DMSO) enhance nucleophilicity of thiol groups.
- Catalysis : Use of triethylamine or DMAP to deprotonate thiols and accelerate coupling .
- Temperature control : Reactions at 50–60°C reduce side-product formation (e.g., disulfide bonds) .
- Real-time monitoring : TLC or HPLC to track reaction progress and terminate at optimal conversion .
Advanced: How should researchers resolve contradictions in reported biological activity data?
Answer:
Contradictions may arise from assay variability or structural analogs. Mitigation strategies include:
- Standardized protocols : Adhere to CLSI guidelines for antimicrobial testing to minimize inter-lab variability .
- Dose-response curves : Use multiple concentrations (e.g., 0.1–100 µM) to confirm activity thresholds .
- SAR studies : Compare activity across analogs (e.g., fluorophenyl vs. chlorophenyl substitutions) to identify critical moieties .
Advanced: What computational methods predict the compound’s pharmacokinetic properties?
Answer:
- Molecular docking : Assess binding affinity to target proteins (e.g., COX-2 using AutoDock Vina) .
- ADMET prediction : Tools like SwissADME estimate logP (lipophilicity), solubility, and CYP450 interactions .
- DFT calculations : Analyze electronic properties (e.g., HOMO-LUMO gaps) to correlate with reactivity .
Advanced: How can stability studies be designed for this compound under varying conditions?
Answer:
Stability protocols should evaluate:
- Thermal stability : TGA/DSC to determine decomposition temperatures .
- Photodegradation : Expose to UV light (λ = 254 nm) and monitor via HPLC for byproduct formation .
- Hydrolytic stability : Incubate in buffers (pH 1–13) and quantify degradation kinetics .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
